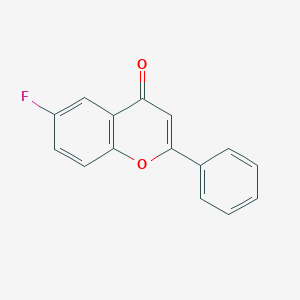

6-Fluoroflavone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYOSBQKQPUNJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80294001 | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218-82-2 | |

| Record name | 1218-82-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80294001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modification Research of 6 Fluoroflavone

Established Synthetic Pathways for 6-Fluoroflavone

The synthesis of the this compound core can be achieved through several established methods, primarily involving the construction of the chromone (B188151) ring from appropriately substituted precursors. These methods often adapt classical flavone (B191248) syntheses to incorporate a fluorine atom at the 6-position of the A-ring.

A primary strategy for the synthesis of this compound involves the use of starting materials that already contain the fluorine atom. A common precursor is 2'-hydroxy-5'-fluoroacetophenone (also known as 1-(5-fluoro-2-hydroxyphenyl)ethanone). fishersci.at This compound serves as a key building block for constructing the flavone skeleton.

One of the classical approaches is the Allan-Robinson reaction . youtube.comexpertsmind.comwikipedia.org This reaction involves the condensation of an o-hydroxyaryl ketone, in this case, 2'-hydroxy-5'-fluoroacetophenone, with an aromatic anhydride, such as benzoic anhydride, in the presence of its sodium salt (sodium benzoate). biomedres.usfishersci.cawikipedia.orgalfa-chemistry.com The reaction proceeds through an initial acylation of the phenolic hydroxyl group, followed by a base-catalyzed cyclization and subsequent dehydration to yield the final this compound.

Another widely used method is the Baker-Venkataraman rearrangement . wikipedia.orgjk-sci.comorganic-chemistry.orgonlineorganicchemistrytutor.com In this multi-step synthesis, 2'-hydroxy-5'-fluoroacetophenone is first acylated with benzoyl chloride to form an ester. This ester then undergoes an intramolecular rearrangement in the presence of a base, such as potassium hydroxide (B78521), to form a 1,3-diketone intermediate. wikipedia.orgtandfonline.com Subsequent acid-catalyzed cyclization of this diketone affords this compound. wikipedia.org

Cyclization is a critical step in the formation of the flavone nucleus. In the context of this compound synthesis, this typically involves the formation of the heterocyclic C-ring.

A prominent method involves the oxidative cyclization of a chalcone (B49325) intermediate . The synthesis starts with a Claisen-Schmidt condensation between 2'-hydroxy-5'-fluoroacetophenone and benzaldehyde (B42025) to form 2'-hydroxy-5'-fluorochalcone. wikipedia.orgslideshare.netbyjus.compraxilabs.comjove.com This reaction is typically base-catalyzed. The resulting chalcone can then be cyclized to this compound using various reagents. A common method for this transformation is treatment with a selenium dioxide catalyst in a solvent like dimethyl sulfoxide (B87167) (DMSO). core.ac.uk Another approach for the oxidative cyclization of the chalcone intermediate is the use of iodine in DMSO. core.ac.uk

Advanced Synthetic Methodologies and Yield Optimization Studies

One such advanced method involves a one-pot synthesis, which combines multiple reaction steps without the isolation of intermediates. For instance, a one-pot reaction can be designed where the initial condensation to form the chalcone and the subsequent cyclization occur in the same reaction vessel. ajptonline.com

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of flavones, including this compound. The use of microwave irradiation can significantly reduce reaction times for both the initial condensation and the final cyclization steps, often leading to improved yields and cleaner reaction profiles.

Furthermore, studies have explored the use of different catalytic systems to optimize the yield of the cyclization step. For example, various palladium catalysts have been investigated for their efficacy in promoting the intramolecular cyclization to form the flavone core. ajptonline.com The choice of base and solvent in the Baker-Venkataraman rearrangement has also been a subject of optimization studies to maximize the yield of the 1,3-diketone intermediate and, consequently, the final this compound product. tandfonline.com

Research on Derivatization and Analog Synthesis of this compound

The core structure of this compound serves as a scaffold for the synthesis of various analogs. This derivatization is aimed at exploring the structure-activity relationships of fluorinated flavones.

The introduction of additional halogen atoms onto the this compound framework can be achieved through electrophilic halogenation reactions. For instance, the B-ring of this compound can be brominated or chlorinated using appropriate halogenating agents. The synthesis of a 2'-chloro-6-fluoroflavone analog has been reported. nih.gov The synthesis of such compounds often involves using a substituted benzaldehyde, for example, 4-chlorobenzaldehyde, in the initial Claisen-Schmidt condensation with 2'-hydroxy-5'-fluoroacetophenone. fishersci.dk

Hydroxylated and methoxylated derivatives of this compound are of significant interest. The synthesis of these compounds can be achieved by using appropriately substituted starting materials.

For the synthesis of hydroxylated derivatives , a common strategy is to use a hydroxy-substituted benzaldehyde in the initial condensation step. For example, reacting 2'-hydroxy-5'-fluoroacetophenone with 4-hydroxybenzaldehyde (B117250) would lead to the formation of a chalcone precursor that, upon cyclization, yields 6-fluoro-4'-hydroxyflavone. psu.edunih.gov Similarly, starting with a dihydroxyacetophenone that is also fluorinated can lead to hydroxyl groups on the A-ring of the final flavone.

Methoxylated derivatives can be synthesized in a similar fashion, by employing a methoxy-substituted benzaldehyde. For instance, the use of 4-methoxybenzaldehyde (B44291) in the Claisen-Schmidt condensation with 2'-hydroxy-5'-fluoroacetophenone would ultimately produce 6-fluoro-4'-methoxyflavone. Alternatively, hydroxylated this compound derivatives can be methylated using a methylating agent like methyl iodide in the presence of a base. wikipedia.org

Synthesis of 6-Fluoroflavanone and Related Structures

The synthesis of 6-fluoroflavanone and its structural analogs often involves the cyclization of a chalcone precursor. Research has detailed specific methodologies for achieving this transformation, yielding the desired flavanone (B1672756) structure.

A primary route to obtaining 6-fluoroflavanone involves the acid-catalyzed cyclization of 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropen-1-one, which is a fluorinated chalcone. psu.eduresearchgate.net This precursor is prepared by reacting 5'-fluoro-2'-hydroxyacetophenone (B1294895) with benzaldehyde in the presence of a base like barium hydroxide octahydrate in methanol. researchgate.net

The subsequent cyclization to form 6-fluoroflavanone is typically achieved by heating the chalcone precursor in a mixture of concentrated hydrochloric acid and glacial acetic acid. psu.edu The reaction mixture is heated to 120°C for an extended period, after which the product is isolated by precipitation in ice water, followed by filtration and purification. psu.eduresearchgate.net This method has been reported to produce 6-fluoroflavanone in high yield. researchgate.net

Detailed findings from the synthesis of 6-fluoroflavanone are presented below:

Table 1: Synthesis of 6-Fluoroflavanone

| Starting Material | Reagents & Conditions | Product | Yield | Melting Point (°C) | Reference |

|---|

The structure of 6-fluoroflavanone is characterized by the flavonoid backbone with a fluorine atom at the C-6 position of the chroman-4-one ring system. guidechem.com This substitution is a key feature influencing the compound's properties. The general mechanism for the conversion of 2'-hydroxychalcones to flavanones involves an intramolecular Michael-type addition, where the phenolic hydroxyl group attacks the α,β-unsaturated ketone system, leading to the formation of the heterocyclic flavanone ring. rsc.org

In addition to 6-fluoroflavanone, related fluorinated flavonoids have also been synthesized. For instance, this compound can be prepared from the same chalcone precursor, 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropen-1-one, through oxidative cyclization using selenium (IV) oxide in dimethyl sulfoxide (DMSO) at 130°C. psu.eduresearchgate.net This reaction proceeds with a high yield of 81% and results in a product with a melting point of 130–131°C. psu.eduresearchgate.net

Furthermore, modifications at the 3-position of the flavone nucleus have been explored. For example, 6-fluoro-3-methoxyflavone has been synthesized from 6-fluoro-3-hydroxyflavone using dimethyl sulphate and potassium carbonate in dry acetone. psu.edu The precursor, 6-fluoro-3-hydroxyflavone, is itself synthesized from the chalcone via the Algar-Flynn-Oyamada reaction, using hydrogen peroxide and sodium hydroxide. psu.edu

Biological Activities and Mechanisms of Action Research

Anticancer Research of 6-Fluoroflavone

This compound, a synthetic derivative of the naturally occurring flavone (B191248) backbone, has emerged as a compound of interest in oncological research. chemimpex.com Flavonoids, the class of compounds to which this compound belongs, are recognized for their potential to induce apoptosis (programmed cell death) in cancer cells and are considered attractive agents for cancer therapy. mdpi.comjbtr.or.kr Research into this compound specifically has explored its potential as an anticancer agent, with studies indicating it may inhibit pathways involved in tumor growth. chemimpex.com Investigations have shown that this compound exhibits various biological activities, including anti-proliferative and apoptotic effects, which are critical in the context of cancer treatment and prevention. nih.gov

A key area of investigation into the anticancer potential of this compound is its ability to impede the rapid and uncontrolled proliferation of cancer cells. Laboratory studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells. nih.gov The mechanism behind this inhibition often involves the induction of cell cycle arrest, which effectively halts the process of cell division in cancerous cells. nih.gov By preventing cancer cells from replicating, this compound contributes to suppressing tumor growth. The general class of flavonoids has been noted to inhibit carcinogenesis by affecting molecular events at various stages of cancer development, including initiation, promotion, and progression. nih.gov

Beyond halting cell proliferation, this compound has also been shown to actively induce programmed cell death, or apoptosis, specifically in cancer cells. nih.gov Apoptosis is a crucial, highly regulated process that plays a significant role in cancer prevention by eliminating malignant cells without inducing an inflammatory response. mdpi.com The process is characterized by distinct morphological changes, including cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies. mdpi.com

The induction of apoptosis is a primary goal in cancer therapy. jbtr.or.kr Flavonoids, as a class, are known to trigger cell death signaling pathways in cancer cells by modulating the balance of pro-apoptotic and anti-apoptotic proteins. researchgate.net This often involves increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, which are key proteases that execute the apoptotic process. mdpi.comnih.gov Research suggests that this compound utilizes such mechanisms to eliminate cancer cells, making it a promising candidate for further investigation in cancer therapeutics. nih.gov

The anticancer effects of this compound are rooted in its ability to interact with and modulate various intracellular signaling pathways that are often dysregulated in cancer. nih.gov Flavonoids can influence a wide range of pathways involved in cancer development, including those controlling proliferation, survival, and metastasis. frontiersin.org

A significant target of this compound in cancer cells is Aurora Kinase B, a key protein involved in cell division. nih.gov Overexpression of Aurora Kinase B can lead to improper chromosome segregation and tumorigenesis, making it a viable drug target for cancer therapy. nih.govresearchgate.net

Molecular docking and dynamics studies have been employed to explore the interaction between this compound and its analogs with Aurora Kinase B. nih.gov These computational studies indicate that fluoro flavone derivatives exhibit a strong binding affinity within the active site of the Aurora Kinase B protein, suggesting they can act as inhibitors. nih.gov The stability of this binding suggests that these compounds can effectively block the kinase's function, leading to mitotic arrest and subsequent cell death. nih.govnih.gov For instance, a derivative, 6-Fluoro, 3′-Hydroxyflavone, demonstrated a high binding affinity with a binding energy of -9.153 kcal/mol. nih.gov

| Compound (PubChem CID) | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|

| 6-Fluoro, 3′-Hydroxyflavone (44298667) | -9.153 | Ala157, Pro158 | nih.gov |

The broader family of flavones has been shown to inhibit a variety of protein kinases that are crucial for cancer cell survival and proliferation. mdpi.com Protein kinases are often deregulated in pathological conditions, leading to uncontrolled cell division and inhibition of apoptosis. mdpi.com

Protein Kinase C (PKC): Certain flavonoids, such as luteolin, have been found to block the ATP binding site on the catalytic unit of PKC. nih.gov

Tyrosine Kinases: The inhibition of protein tyrosine kinases is considered a useful anticancer strategy. nih.gov Studies have shown that the inhibitory potency of flavonoids against certain tyrosine kinases correlates with the number of hydroxyl groups on the flavone structure. nih.gov Chrysin (B1683763) is another flavone known to inhibit tyrosine kinase activity. nih.gov In silico studies predict that 6-hydroxyflavone (B191506) may have antitumor potential through kinase inhibition. mdpi.com

PIM-1 Kinase: Pim-1 kinase is often overexpressed in various cancers. nih.gov Computational studies have explored flavonoids as potential inhibitors of Pim-1, with compounds like quercetin (B1663063) showing strong inhibitory activity. nih.gov The effectiveness of these flavonoids is often linked to the formation of stable hydrogen bonds with key residues in the kinase's active site. nih.gov

While these studies highlight the potential of the flavone scaffold to target a range of kinases, specific research on the direct inhibitory effects of this compound on PKC, CDK, CK, and PIM-1 is still an area for further exploration.

The Wnt signaling pathway is critically involved in cell proliferation, migration, and differentiation, and its aberrant activation is a hallmark of many cancers. nih.gov Inhibition of the Wnt/β-catenin signaling pathway can attenuate survival signals and induce apoptosis in cancer cells. nih.gov Several flavonoids have been identified as inhibitors of this pathway. mdpi.com

For example, fisetin (B1672732) has been identified as a Wnt/β-catenin signaling inhibitor in melanoma cells. mdpi.com Similarly, baicalein (B1667712) has been shown to control the Wnt/β-catenin pathway in osteosarcoma cell lines. encyclopedia.pub Another compound, 6-C-(E-phenylethenyl) naringenin, a derivative of the flavonoid naringenin, inhibits the nuclear translocation of β-catenin, a key event in Wnt signaling. mdpi.comresearchgate.net While the flavone chemical structure shows promise in modulating this critical cancer pathway, direct evidence of Wnt signaling antagonism by this compound has not been extensively documented and remains a subject for future research.

Modulation of Cellular Signaling Pathways in Oncology

PI3K/Akt and MAPK Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, survival, and differentiation. nih.gov Aberrant signaling in these pathways is a hallmark of many cancers. nih.gov While various flavonoids have been studied for their ability to modulate these pathways, specific research detailing the direct effects of this compound on the PI3K/Akt and MAPK signaling cascades was not present in the reviewed scientific literature. General studies on flavonoids indicate that they can affect mammalian enzymes like protein kinases that are integral to these signaling pathways. nih.gov

Chemo-preventive Effects Research

Chemo-prevention involves the use of natural or synthetic agents to block, reverse, or prevent the development of cancer. Flavonoids, as a class, are recognized for their anti-proliferative, antioxidant, and anti-inflammatory properties, which contribute to their potential as chemo-preventive agents. nih.gov Research into fluoro-substituted flavones has indicated that these compounds may possess chemo-preventive effects, suggesting a potential role in preventing the initiation or progression of cancer.

Anti-Metastatic Potential Investigations

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. The ability to inhibit this process is a key goal in cancer therapy. Investigations have shown that fluoro-substituted flavones have the potential to inhibit the metastatic capabilities of cancer cells. This is achieved by suppressing their capacity for invasion and migration, which are critical steps in the metastatic cascade.

Enzyme Inhibition Studies of this compound

Aldose Reductase (AR) Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions. Inhibition of this enzyme is a therapeutic strategy to prevent complications associated with diabetes. In vitro studies have been conducted to determine the inhibitory effects of various flavonoids on recombinant human aldose reductase (rAR). In these screenings, this compound was identified as an inhibitor of the enzyme. It demonstrated an IC50 value of 16.1 µM.

Table 1: Aldose Reductase Inhibition by this compound

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | Recombinant Human Aldose Reductase (rAR) | 16.1 |

Lactoperoxidase (LPO) Enzyme Inhibition

Lactoperoxidase is a heme-containing peroxidase enzyme found in various exocrine secretions, where it functions as a natural antimicrobial agent. Despite the extensive research into the inhibitors of this enzyme, specific studies investigating the inhibitory effect of this compound on lactoperoxidase activity were not available in the reviewed scientific literature.

Tankyrase Inhibition and Wnt Signaling

Tankyrase 1 and 2 are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a key role in various cellular processes, including the Wnt signaling pathway. nih.gov The Wnt pathway is critical for cell proliferation, and its deregulation is implicated in numerous cancers. nih.gov Flavones have been identified as a class of tankyrase inhibitors. nih.gov

Research involving structure-activity relationship studies of commercially available flavones with single substitutions has explored their potency and selectivity as tankyrase inhibitors. nih.gov These studies have shown that flavone derivatives can act as potent tankyrase inhibitors, with activities varying between the nanomolar and low-micromolar range. nih.gov The inhibition of tankyrases by these flavones occurs at the nicotinamide (B372718) binding site of the enzyme. nih.gov

By inhibiting tankyrase, these compounds prevent the degradation of axin, a key component of the β-catenin destruction complex. The stabilization of axin leads to the degradation of β-catenin, thereby antagonizing Wnt signaling. This mechanism makes tankyrase inhibitors, including flavone derivatives, promising candidates for cancer therapy. nih.gov

Table 2: Tankyrase Inhibition Data for Flavone Derivatives

| Compound Class | Target Enzymes | Reported Potency Range | Mechanism of Action |

|---|---|---|---|

| Singly-substituted Flavones (includes this compound) | Tankyrase 1 (TNKS1), Tankyrase 2 (TNKS2) | 50 nM to 1.1 µM | Binds to the nicotinamide site, stabilizing axin and antagonizing Wnt signaling. nih.govnih.gov |

Cytochrome P450 Enzyme Interactions (e.g., CYP1A1, CYP1A2, CYP1B1)

A review of the scientific literature did not yield specific research findings on the direct interaction between this compound and the cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1. While the metabolism and inhibitory potential of many flavonoids on CYP enzymes are widely studied, specific data for the 6-fluoro derivative is not available in the retrieved sources.

Monooxygenase, Glutathione S-transferase, Mitochondrial Succinate-oxidase, Nicotinamide Adenine Dinucleotide Hydrate-oxidase Inhibition

Research into the inhibitory effects of this compound on this group of enzymes has yielded specific findings in the area of monooxygenase inhibition, while data for the other enzymes remains limited.

Monooxygenase Inhibition: Monoamine oxidases (MAO-A and MAO-B) are critical monooxygenase enzymes in neuroscience. A study on halogenated flavones as selective MAO-B inhibitors synthesized and tested a series of 36 novel flavone derivatives with fluorine or chlorine substitutions. Within this series, fluorinated flavones demonstrated potent inhibitory activity toward MAO-B, with several compounds showing IC50 values below 100 nM. Specifically, ten of the halogenated compounds displayed IC50 values ranging from 16 to 74 nM. nih.gov While this research supports the potential of fluorinated flavones as MAO-B inhibitors, the specific activity of the this compound isomer was not individually detailed. nih.gov

Glutathione S-transferase, Mitochondrial Succinate-oxidase, and Nicotinamide Adenine Dinucleotide Hydrate-oxidase Inhibition: The retrieved scientific literature does not provide specific data regarding the inhibitory activity of this compound against Glutathione S-transferase (GST), mitochondrial succinate-oxidase, or Nicotinamide Adenine Dinucleotide Hydrate-oxidase.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

There is no specific information available in the current body of scientific literature detailing the inhibitory effects of this compound on acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Polyphenol Oxidase (PPO) Inhibition

The interaction of this compound with polyphenol oxidase (PPO), an enzyme responsible for enzymatic browning in fruits and vegetables, has been investigated. In a study aimed at preventing this browning process, the inhibitory effects of several flavonoids on purified potato PPO were examined. Among the compounds tested was this compound. This research identified that selected flavonoids could serve as alternative inhibitors for PPO, highlighting their potential as anti-browning agents in food processing.

Table 1: Investigated Flavonoid Inhibitors of Potato Polyphenol Oxidase (pPPO) This table is based on compounds mentioned in the referenced study. Specific kinetic values for this compound were not detailed in the abstract.

| Compound Investigated |

|---|

| 7-hydroxyflavone |

| 7-hydroxy-4'-nitroisoflavone |

| Myricetin |

| Luteolin |

| 7-methoxyflavone |

| This compound |

| Diosmetin |

| Rutin |

| Diosmin |

Dihydrofolate Reductase (DHFR) Inhibition

A review of available scientific studies did not produce specific findings concerning the inhibitory activity of this compound against the enzyme dihydrofolate reductase (DHFR).

Neuroprotection Research of this compound

Research has been conducted into the synthesis of fluorinated flavones, including derivatives of this compound, to evaluate their potential as neuroprotective agents. These studies are crucial for understanding how structural modifications, such as fluorination, impact the therapeutic potential of flavonoids.

Potential in Neurodegenerative Disease Prevention and Treatment

The neuroprotective activities of fluorinated flavones have been evaluated in the context of glutamate-induced excitotoxicity, a common mechanism in neurodegenerative diseases. A study involving the synthesis of fluoroflavones tested their ability to protect against glutamate-induced cell death. The research compared the neuroprotective activity of un-fluorinated hydroxy flavones with their monofluorinated derivatives. The findings indicated that while the un-fluorinated hydroxy flavones showed more potent neuroprotective activity, the monofluorinated hydroxy derivative was more active than an un-fluorinated methoxy (B1213986) flavone, demonstrating that fluorination at certain positions retains significant neuroprotective potential. researchgate.net This suggests that compounds based on the this compound structure could play a role in mitigating neuronal damage. researchgate.net

Modulatory Effects on GABA(A) Receptors

The γ-aminobutyric acid type A (GABA(A)) receptor, a ligand-gated ion channel, is a primary target for inhibitory neurotransmission in the central nervous system. Its modulation by various compounds, including flavonoids, has been a significant area of neuropharmacological research. Among these, this compound has been investigated for its interaction with the benzodiazepine (B76468) binding site of the GABA(A) receptor complex.

Research into the structure-activity relationships of flavones at the benzodiazepine site of the GABA(A) receptor has revealed that the substituent at the 6-position of the flavone nucleus is a critical determinant of the compound's efficacy. Studies comparing a series of 6-substituted flavones have demonstrated that even minor alterations at this position can lead to significant changes in pharmacological activity, ranging from positive to negative and neutral modulation.

In the context of GABA(A) receptor modulation, a neutralizing modulator is a compound that binds to a modulatory site, such as the benzodiazepine site, but does not by itself alter the receptor's response to GABA. However, it can block the effects of both positive and negative allosteric modulators that act at the same site.

Experimental evidence from whole-cell patch-clamp and animal behavior studies has categorized this compound as a neutralizing modulator at the benzodiazepine site of the GABA(A) receptor. Unlike its counterpart, 6-bromoflavone, which enhances the GABA-induced chloride current, this compound does not produce such an effect. This distinction in activity underscores the subtle yet profound impact of the substituent at the 6-position on the pharmacological profile of flavones.

Table 1: Modulatory Effects of 6-Substituted Flavones on GABA(A) Receptors

| Compound | Type of Modulation at Benzodiazepine Site | Reference |

|---|---|---|

| This compound | Neutralizing Modulator | |

| 6-Chloroflavone (B190342) | Neutralizing Modulator | |

| 6-Bromoflavone | Positive Modulator |

Anti-inflammatory Research of this compound

While specific research on the anti-inflammatory properties of this compound is limited in the available scientific literature, the broader class of flavones, to which it belongs, has been extensively studied for its anti-inflammatory activities. The following sections describe the general mechanisms by which flavones are understood to exert their anti-inflammatory effects. It is important to note that these mechanisms may not all be directly applicable to this compound, and further research is required to elucidate its specific profile.

Flavones have been widely reported to inhibit the production of key inflammatory mediators. Nitric oxide (NO) is a signaling molecule that, in excess, contributes to inflammation. Many flavones have been shown to suppress the production of NO in inflammatory conditions.

Furthermore, pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) play crucial roles in orchestrating the inflammatory response. Various studies have demonstrated that certain flavones can downregulate the expression and secretion of these cytokines in different experimental models of inflammation. For example, some trihydroxyflavones have been shown to suppress the overexpression of IL-1β and IL-6.

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players in the inflammatory cascade, responsible for the production of nitric oxide and prostaglandins, respectively. The expression of both iNOS and COX-2 is typically low in resting cells but is significantly upregulated during inflammation.

A common mechanism for the anti-inflammatory action of many flavonoids is the inhibition of the expression of these enzymes. By downregulating the transcription and translation of iNOS and COX-2, flavones can effectively reduce the production of their pro-inflammatory products. This modulation is a critical aspect of their anti-inflammatory effects.

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB and its translocation into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of various pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like IL-1β, IL-6, and TNF-α, thereby inducing their expression.

Many flavonoids have been found to exert their anti-inflammatory effects by interfering with the NF-κB signaling pathway. They can inhibit the activation of key kinases in the pathway, prevent the degradation of inhibitory proteins, and block the nuclear translocation of NF-κB. By inhibiting this critical transcription factor, flavones can simultaneously downregulate a wide array of inflammatory mediators.

Table 2: General Anti-inflammatory Mechanisms of Flavones

| Mechanism | Key Molecules Involved | General Effect of Flavones |

|---|---|---|

| Inhibition of Inflammatory Mediators | NO, IL-1β, IL-6, TNF-α | Downregulation of production and secretion |

| Modulation of Enzyme Expression | iNOS, COX-2 | Inhibition of expression |

| NF-κB Pathway Inhibition | NF-κB | Blockade of activation and nuclear translocation |

Antiviral Research of this compound

Research into the biological activities of this compound has explored its potential as an antiviral agent, with a particular focus on its effects against human rhinoviruses (HRVs), the primary cause of the common cold. nih.gov

The antiviral potency of this compound has been evaluated in cell culture-based assays against specific serotypes of human rhinovirus. nih.gov Studies utilized plaque reduction assays in HeLa cell cultures to determine the compound's efficacy against HRV 1B and HRV 14. nih.govresearchgate.net These two serotypes were chosen as representatives for the B and A groups of human rhinoviruses, respectively, allowing for an assessment of the compound's breadth of activity. nih.govresearchgate.net

The research revealed a notable difference in sensitivity between the two rhinovirus serotypes to this compound. researchgate.net The introduction of a fluorine atom at the 6-position of the flavone structure appeared to have a positive influence on the antiviral activity against HRV serotype 14. nih.govresearchgate.net Conversely, this same structural modification seemed to counteract the compound's effect against HRV serotype 1B. nih.govresearchgate.net This differential activity highlights a structural-activity relationship where the fluorine substitution significantly modulates the compound's antiviral specificity.

| Compound | HRV Serotype | Observed Effect |

|---|---|---|

| This compound | HRV 14 (Group A) | Positive influence on antiviral activity. nih.gov |

| This compound | HRV 1B (Group B) | Counteracting effect on antiviral activity. nih.gov |

Flavonoids can exert antiviral effects through various mechanisms, including obstructing the attachment and entry of viruses into host cells or interfering with different phases of viral replication and protein translation. nih.gov The rhinovirus replication cycle involves the binding of the virus to a host cell receptor, internalization, uncoating of the viral RNA into the cytoplasm, translation and replication of the viral genome, and finally, the assembly and release of new virus particles. creative-diagnostics.com

Studies investigating this compound indicate that its antiviral action stems from interference with the viral replication process. researchgate.net Specifically, the compound was found to be effective at inhibiting the replication of HRV serotype 14. researchgate.net This mechanism, known as viral interference, involves the inhibition of viral reproduction due to exposure to an external agent. wikipedia.org While the precise molecular target within the replication cycle has not been fully elucidated, the data suggests that this compound disrupts essential steps required for the production of new viral components.

Antioxidant Activity Research of this compound

The antioxidant potential of the flavonoid class of compounds is well-documented. nih.gov This activity is intrinsically linked to their molecular structure and their ability to counteract the effects of reactive oxygen species (ROS). mdpi.com

Flavonoids function as antioxidants primarily through their ability to scavenge free radicals, such as reactive oxygen species. nih.govmdpi.com The capacity for ROS scavenging is largely determined by the chemical structure of the flavonoid. mdpi.comnih.gov Key structural features contribute to this activity, including the number and arrangement of hydroxyl (-OH) groups and the presence of a double bond between the C2 and C3 positions in the C-ring. nih.govresearchgate.net These features allow the flavonoid molecule to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. mdpi.com

| Structural Feature of Flavonoids | Role in ROS Scavenging |

|---|---|

| Hydroxyl (-OH) Groups | Donate hydrogen atoms or electrons to neutralize free radicals. mdpi.com |

| C2-C3 Double Bond in Conjunction with a 4-Keto Group | Enhances the stability of the flavonoid radical after electron donation. nih.gov |

| 3',4'-Catechol Structure (B-ring) | Plays a significant role in radical scavenging behavior. nih.gov |

Oxidative stress is a pathological state that arises from an imbalance between the production of reactive oxygen species and the biological system's ability to neutralize these reactive intermediates. mdpi.com Excessive ROS can damage vital biomolecules like lipids, proteins, and DNA. mdpi.comnih.gov

By effectively scavenging ROS, flavonoids can prevent or alleviate the conditions of oxidative stress. nih.gov This protective mechanism is fundamental to many of the health benefits associated with this class of compounds. nih.gov The antioxidant action of flavonoids helps to inhibit processes like lipid peroxidation, a key event in cellular membrane damage, thereby contributing to the maintenance of cellular integrity and function. mdpi.commdpi.com

Structure Activity Relationship Sar Studies of 6 Fluoroflavone

Influence of Fluorine Substitution Position on Biological Activity

The position of the fluorine atom on the flavone (B191248) skeleton significantly impacts its biological properties. The presence of a fluorine atom on the A ring, as in 6-fluoroflavone, can positively influence its activity against certain viral strains while diminishing its effect against others. psu.edu For instance, studies on anti-rhinovirus properties revealed that the fluorine substituent at the 6-position was crucial for activity against serotype 14, whereas it counteracted the effect against serotype 1B. psu.edu This highlights the specific role of the substitution pattern in determining the antiviral spectrum.

In the context of GABA(A) receptors, the 6-position has been identified as a key determinant of a flavone's efficacy. researchgate.netnih.gov A comparative study of 6-substituted flavones, including this compound, 6-chloroflavone (B190342), and 6-bromoflavone, demonstrated that while all bind to the benzodiazepine (B76468) site, their modulatory effects differ drastically. researchgate.netnih.gov Specifically, this compound and 6-chloroflavone act as neutralizing modulators, in contrast to 6-bromoflavone, which is a positive modulator. researchgate.netnih.gov This suggests that the nature of the halogen at the 6-position dictates the functional outcome of the receptor interaction.

Furthermore, the introduction of fluorine is known to enhance lipophilicity and metabolic stability, which can contribute to increased biological activity. mdpi.com This general enhancement is a key reason for the synthesis of various fluorinated flavonoids. mdpi.com

Impact of Additional Substituents (e.g., Hydroxyl, Methoxy) on Activity Profiles

The biological activity of this compound can be further modulated by the introduction of other substituents, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups.

The addition of a 3'-hydroxyl group to the this compound scaffold, creating 6-fluoro, 3'-hydroxyflavone (B1607344), resulted in a compound with a high binding affinity to Aurora Kinase B, an important target in cancer therapy. nih.gov This suggests a synergistic effect between the fluorine at the 6-position and the hydroxyl group at the 3'-position in enhancing binding to this specific protein. nih.gov

However, the impact of additional groups is not always beneficial. For example, the addition of a methoxy group at the C7 position to a fluorinated flavone has been shown to significantly weaken its antibacterial properties. mdpi.com Similarly, the introduction of a 3-hydroxy or 3-methoxy group to 6-fluoro-2-styrylchromone enhanced its activity against rhinovirus serotype 14 but led to a loss of efficacy against HRV 1B. psu.edu

The antioxidant activity of flavones is also heavily influenced by the presence and position of hydroxyl groups. Generally, hydroxyl groups on the B ring, particularly at the C4' position, are crucial for antioxidant capacity. mdpi.comencyclopedia.pub O-methylation of these hydroxyl groups tends to inactivate both antioxidant and pro-oxidant activities. acs.org

The following table summarizes the impact of various substituents on the activity of fluorinated flavones:

| Parent Compound | Substituent | Position | Effect on Biological Activity | Reference |

| Fluorinated Flavone | Methoxy | C7 | Weakened antibacterial properties | mdpi.com |

| 6-Fluoro-2-styrylchromone | 3-Hydroxy or 3-Methoxy | C3 | Enhanced activity against HRV 14, loss of activity against HRV 1B | psu.edu |

| This compound | 3'-Hydroxy | C3' | High binding affinity to Aurora Kinase B | nih.gov |

| Quercetin (B1663063) | 4-Fluoroaniline | C8 | Increased antioxidant activity | acs.org |

| Luteolin | 4-Fluoroanilino | C8 | Increased antioxidant activity | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. semanticscholar.org For flavones, including this compound, QSAR studies have been instrumental in understanding the structural requirements for their interaction with various biological targets. conicet.gov.ar

Several QSAR models have been developed for flavonoids targeting the benzodiazepine binding site of the GABA(A) receptor. conicet.gov.artandfonline.com These models have highlighted the importance of electronic effects, particularly the negatively charged oxygen atom of the carbonyl group and the nature of substituents at various positions, in determining binding affinity. conicet.gov.ar For a series of flavone derivatives, including this compound, QSAR analysis revealed that the affinity constants are highly dependent on conformational changes. conicet.gov.ar

In the context of anti-influenza activity, a 3D-QSAR model for flavone derivatives as inhibitors of H1N1 virus neuraminidase was constructed. nih.gov This model indicated that substituents at the 6-OH, 3'-OH, 4'-OH, and 8-positions significantly affect the inhibitory activity. nih.gov Such models provide valuable guidelines for the rational design of new and more potent inhibitors. nih.gov

The development of robust QSAR models often involves dividing the dataset into training and test sets to ensure the predictive power of the model. csit.am Machine learning techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) have also been employed to build more accurate QSAR models for flavonoids. tandfonline.com

Molecular Docking and Dynamics Simulations in SAR

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the structure-activity relationships of molecules like this compound at an atomic level.

Protein-Ligand Binding Affinity and Interactions

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. For instance, in a study targeting Aurora Kinase B, this compound analogues were docked into the active site of the protein. nih.govnih.gov The analogue 6-fluoro, 3'-hydroxyflavone exhibited a strong binding energy of -9.153 kcal/mol. nih.gov Another analogue showed an even higher binding score of -10.287 kcal/mol. nih.govnih.gov These low binding energies suggest a high affinity for the target protein. nih.gov

Similarly, this compound was identified as a potential inhibitor of cytochrome P450 1B1 (CYP1B1) with a strong binding energy of -10.78 kcal/mol in a molecular docking study. biointerfaceresearch.com These computational findings highlight the potential of this compound and its derivatives to interact strongly with specific protein targets.

The interactions stabilizing the protein-ligand complex can also be analyzed. For example, the docking of a this compound analogue with Aurora Kinase B revealed hydrogen bond formation with key amino acid residues like Pro158 and Ala157. nih.gov

Conformational Stability and Dynamics of Complexes

Molecular dynamics (MD) simulations provide a dynamic picture of the protein-ligand complex over time, assessing its stability and conformational changes. nih.gov A 100-nanosecond MD simulation of this compound and its analogues complexed with Aurora Kinase B showed that the ligands remained stably bound within the protein's cavity with limited conformational fluctuations. researchgate.netnih.gov The average root-mean-square deviation (RMSD) of the protein-ligand complexes was found to be low, indicating high stability. nih.govresearchgate.netnih.gov Lower RMSD values are indicative of a more stable complex. nih.gov

The root-mean-square fluctuation (RMSF) analysis, which measures the fluctuation of individual atoms, can provide insights into the flexibility of different regions of the complex. nih.gov

Identification of Key Binding Sites and Residues

Molecular docking and dynamics simulations are crucial for identifying the specific binding sites and key amino acid residues involved in the interaction between this compound and its target proteins.

In the case of Aurora Kinase A, docking studies with a derivative of this compound, 4-(6-fluoro-4-oxochromen-2-yl)benzoic acid, identified Lys162, Ala213, and His280 as important binding residues. nih.gov Similarly, for Aurora Kinase B, docking of a this compound analogue highlighted interactions with Pro158 and Ala157. nih.gov

For the GABA(A) receptor, docking studies of flavonoids have shown interactions with key residues like His102 on the α1 subunit, which is essential for the binding of classical benzodiazepines. researchgate.net These studies help in building a pharmacophore model, which describes the essential structural features required for binding. researchgate.net

Pharmacological and Toxicological Research Methodologies

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in the initial stages of pharmacological research, providing a controlled environment to study the effects of 6-Fluoroflavone on specific cellular processes.

Cell viability and proliferation assays are crucial for assessing the general health and growth of cells following exposure to this compound. These assays often rely on the metabolic activity of cells as an indicator of their viability. abcam.comnih.gov Common methods include:

Tetrazolium Reduction Assays (e.g., MTT, XTT): These colorimetric assays measure the reduction of tetrazolium salts by metabolically active cells, forming a colored formazan (B1609692) product. abcam.comnih.gov The amount of formazan produced is proportional to the number of viable cells. nih.gov

Resazurin (B115843) Reduction Assays: Similar to tetrazolium assays, these assays use the reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells as a measure of metabolic activity. thermofisher.com

ATP-Based Assays: The amount of ATP present in a cell population is a direct indicator of metabolic activity and, therefore, cell viability. nih.govsigmaaldrich.com These assays typically use luciferase to generate a luminescent signal proportional to the ATP concentration. sigmaaldrich.com

Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between viable and non-viable cells based on membrane integrity. sigmaaldrich.com Viable cells with intact membranes exclude these dyes, while non-viable cells with compromised membranes take them up. stemcell.com

Fluorescent Dye Proliferation Assays (e.g., CFSE): Dyes like carboxyfluorescein succinimidyl ester (CFSE) are used to track cell division. sigmaaldrich.combio-rad.com As cells divide, the dye is distributed equally between daughter cells, and the decrease in fluorescence intensity can be measured to determine the number of cell generations. bio-rad.com

A study evaluating the antiviral activity of this compound utilized a Microtiter Tetrazolium (MTT) Assay to assess its cytotoxicity. researchgate.net

Reporter gene assays are powerful tools for investigating how this compound might modulate specific cellular signaling pathways. thermofisher.comyoutube.com These assays involve introducing a reporter gene, such as luciferase or β-galactosidase, linked to a specific regulatory DNA sequence into cells. thermofisher.comyoutube.com The expression of the reporter gene, which can be easily measured, serves as an indicator of the activity of the signaling pathway under investigation. thermofisher.com This technique allows researchers to study the activation of transcription factors and the modulation of gene expression in response to the compound. nih.gov For instance, they can be used to determine if this compound activates or inhibits pathways like the Hedgehog signaling pathway. nih.gov Dual-luciferase assays, which use a second reporter for normalization, can correct for variables like cell number and transfection efficiency. youtube.com

Electrophysiological techniques, particularly the whole-cell patch-clamp method, are employed to study the effects of this compound on ion channels in excitable cells like neurons. wikipedia.orgmdpi.com This technique allows for the recording of ionic currents across the entire cell membrane, providing insights into how the compound might modulate the electrical activity of the cell. wikipedia.orgresearchgate.net

In studies investigating the effects of flavone (B191248) derivatives on GABA-A receptors, whole-cell patch-clamp recordings have been instrumental. researchgate.netnih.govnih.govdovepress.com Research has shown that while some flavones act as positive modulators of GABA-A receptors, this compound, along with 6-chloroflavone (B190342), acts as a neutralizing modulator. nih.govnih.govdovepress.com This means it binds to the receptor but does not by itself alter the GABA-induced chloride current. These experiments are often conducted on cells like HEK293 cells that are engineered to express specific subtypes of GABA-A receptors. nih.govdovepress.com

Enzyme activity assays are used to determine if this compound can inhibit the activity of specific enzymes. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound. Key parameters determined from these assays include:

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit the enzyme's activity by 50%. core.ac.ukaatbio.com It is a common measure of the potency of an inhibitor. aatbio.com

Ki (Inhibition constant): This is a more fundamental measure of the binding affinity of the inhibitor to the enzyme. aatbio.comncifcrf.gov Unlike the IC50, the Ki is an intrinsic value that is independent of the substrate concentration. ncifcrf.gov

One study investigated the inhibitory effects of several aromatic compounds, including this compound, on β-lactamase from Bacillus cereus. The IC50 value for this compound was determined in this context. researchgate.net

To investigate the potential anti-inflammatory or pro-inflammatory effects of this compound, researchers quantify the levels of cytokines and other inflammatory mediators produced by cells in culture. nih.govnih.gov Common methods for this include:

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used technique to measure the concentration of specific cytokines, such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-10 (IL-10), in cell culture supernatants. nih.govbiomedpress.orgmdpi.com

Multiplex Bead Assays: These assays allow for the simultaneous measurement of multiple cytokines in a single sample, providing a broader profile of the inflammatory response.

These assays can reveal whether this compound modulates inflammatory pathways, which is a key aspect of the pharmacological profile of many flavonoids. mdpi.com

In Vivo Animal Models for Efficacy and Behavior

In vivo animal models are essential for understanding the effects of this compound in a whole, living organism. These studies provide insights into the compound's efficacy in treating specific conditions and its impact on behavior.

Research on flavones has utilized mouse behavioral experiments to correlate in vitro findings with in vivo effects. researchgate.netnih.gov For example, studies on the modulation of GABA-A receptors by flavone analogs have included behavioral assessments in mice. nih.govnih.govdovepress.com These studies have shown that while some flavones exhibit anxiolytic-like effects, this compound was found to be a neutralizing modulator in these animal models, consistent with the in vitro electrophysiological findings. nih.govnih.govdovepress.com

Computational Approaches in Drug Discovery

Computational methods are integral to modern drug discovery, offering a rapid and cost-effective means to identify and optimize potential therapeutic agents. These in silico techniques allow researchers to screen vast chemical libraries, predict interactions between molecules and biological targets, and refine the properties of lead compounds before committing to expensive and time-consuming laboratory synthesis and testing. In the context of "this compound" and its analogs, computational approaches have been pivotal in exploring their therapeutic potential, particularly in cancer research.

Virtual Screening and Database Filtering

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. 139.91.210 This process begins with the acquisition of compound libraries from databases, which are then subjected to a series of computational filters to narrow down the candidates for more intensive analysis like molecular docking.

In studies investigating the anticancer potential of fluoroflavone analogues, researchers utilized the PubChem database to retrieve compounds with at least 90% similarity to the parent fluoroflavone structure. nih.govnih.gov An initial library of 3,882 analogues was compiled and then subjected to a drug-likeness filtration process. nih.govnih.gov This filtering is crucial for eliminating compounds with undesirable properties that would likely cause them to fail in later stages of drug development.

The first level of filtering often employs rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. nih.gov Applying this filter reduced the initial set of 3,882 compounds to 3,430. nih.gov Further refinement was achieved using more specific filters, such as:

REOS (Rapid Elimination of Swill): This filter removes compounds with undesirable chemical functionalities or those that are too complex or reactive. The application of the REOS filter narrowed the library from 3,430 to 2,449 compounds. nih.gov

PAINS (Pan-Assay Interference Compounds): This filter flags molecules known to interfere with bioassays, preventing false-positive results. After applying PAINS filters, the final count of candidate compounds for docking was 2,448. nih.govnih.gov

Another computational strategy, ligand-based virtual screening (LBVS), was employed to identify potential inhibitors of Cytochrome P450 (CYP) isozymes, which are targets in mammary cancer. biointerfaceresearch.com In this approach, a known inhibitor, alpha-naphthoflavone (B191928) (ANF), was used as a template to search multiple databases, including DrugBank, ChEMBL, and ZINC. biointerfaceresearch.com This screening yielded 38,000 chemical hits, which were then filtered based on Lipinski's rules and ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters, resulting in a focused library of 400 compounds, including this compound, for subsequent molecular docking studies. biointerfaceresearch.com

The table below summarizes the database filtering process from a study on fluoroflavone analogues. nih.govnih.gov

| Filter Applied | Initial Compounds | Remaining Compounds | Purpose of Filter |

| Lipinski's Rule of Five | 3,882 | 3,430 | Assesses drug-like physicochemical properties. |

| REOS (Rapid Elimination of Swill) | 3,430 | 2,449 | Eliminates compounds with undesirable chemical groups. |

| PAINS (Pan-Assay Interference Compounds) | 2,449 | 2,448 | Flags molecules that frequently cause false-positives in assays. |

These filtered libraries of compounds, including this compound and its analogues, are then advanced to molecular docking simulations to predict their binding affinity and interaction with the target protein. nih.gov

Ligand-Based Pharmacophore Generation

Ligand-based pharmacophore modeling is a powerful computational strategy employed when the three-dimensional structure of the biological target is unknown. creative-biolabs.com The method involves identifying the common chemical features of a set of known active ligands that are essential for their biological activity. creative-biolabs.comvolkamerlab.org These features, arranged in a specific 3D orientation, constitute a pharmacophore model, which can then be used as a query to screen databases for novel compounds that match the model. creative-biolabs.com3ds.com

The core steps in generating a ligand-based pharmacophore model are:

Training Set Selection: A group of molecules with known biological activity against the target of interest is selected. creative-biolabs.com

Conformational Analysis: The possible 3D shapes (conformations) of each molecule in the training set are generated. creative-biolabs.com

Molecular Alignment: The molecules are superimposed in 3D space to identify the common chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. creative-biolabs.com

Model Generation: A hypothesis or model is constructed that encapsulates the essential 3D arrangement of these shared features. biointerfaceresearch.com

While specific studies detailing the generation of a pharmacophore model exclusively from this compound are not prevalent, the principles of this methodology are demonstrated in research that uses a ligand-based approach. For instance, the use of alpha-naphthoflavone (ANF) as a template to screen for new CYP isozyme inhibitors is a form of ligand-based design. biointerfaceresearch.com The structural features of ANF that are critical for its inhibitory activity serve as a blueprint to find other molecules, such as this compound, that possess a similar arrangement of features and are therefore likely to have similar biological activity. biointerfaceresearch.com This approach successfully identified this compound as a potential lead molecule. biointerfaceresearch.com

Enrichment Calculations for Docking Validation

Following virtual screening and molecular docking, it is crucial to validate the accuracy and predictive power of the docking protocol. Enrichment calculation is a key validation method that assesses how well a docking procedure can distinguish known active compounds (ligands) from a set of presumed inactive molecules (decoys). nih.gov

In a study exploring fluoroflavone analogues as potential inhibitors of Aurora Kinase B, a protein implicated in cancer, enrichment calculations were performed to validate the molecular docking results. nih.govnih.gov The process involved:

Decoy Set Generation: A set of "decoy" molecules is created. These decoys are designed to have similar physical properties (e.g., molecular weight, logP) to the known active ligands but different topologies, making them unlikely to bind to the target's active site. nih.gov In the study, the DUD.E (Directory of Useful Decoys, Enhanced) database was used to generate a set of 1,000 decoys for Aurora Kinase B. nih.gov

Docking: The set of known active ligands (in this case, the top-scoring fluoroflavone analogues) and the decoy set are both docked to the target protein. nih.gov

Performance Evaluation: The results are analyzed to see if the known actives are ranked more highly (i.e., have better docking scores) than the decoys. The effectiveness is often quantified using metrics like the Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate. researchgate.net

For the Aurora Kinase B study, the enrichment calculation yielded a coefficient of determination (R²) value of 0.96. nih.govnih.gov This high value indicates a strong correlation and suggests that the docking protocol was highly effective at distinguishing the active fluoroflavone analogues from the inactive decoy molecules, thereby validating the screening results. nih.govnih.gov

The table below presents the findings from the docking validation for fluoroflavone analogues against Aurora Kinase B. nih.govnih.gov

| Parameter | Description | Result | Conclusion |

| Validation Method | Enrichment Calculation | N/A | Method used to assess the reliability of the docking protocol. |

| Decoy Database | DUD.E | 1,000 decoys generated | Provided a set of inactive molecules for the validation test. |

| Metric | Coefficient of Determination (R²) | 0.96 | A statistical measure of how well the regression predictions approximate the real data points. |

| Interpretation | An R² value close to 1.0 indicates that the model successfully differentiates active ligands from decoys. | The docking protocol is considered valid and reliable for predicting potential inhibitors. | The docking scores of the fluoroflavone analogues are trustworthy. |

Future Research Directions and Therapeutic Potential

Further Preclinical and Clinical Trial Requirements

Despite a significant amount of preclinical data on flavonoids, their translation into clinical applications remains limited. nih.gov The direct use of many flavonoids as therapeutic agents for human diseases is hindered by a lack of convincing clinical trial data. medcraveonline.com For 6-fluoroflavone to bridge this gap between preclinical promise and clinical reality, a structured and rigorous research path is essential. mdpi.com

Following successful preclinical evaluation, well-designed clinical trials would be required. The general recommendations for flavonoid-based drug development include:

Phase I Trials: To determine the safety, tolerability, and pharmacokinetic profile of this compound in human subjects.

Phase II Trials: To evaluate the efficacy of the compound against specific diseases in controlled patient groups and to establish optimal dosing regimens. researchgate.net

Phase III Trials: To confirm efficacy in larger, more diverse patient populations and to compare it against existing standard treatments. researchgate.net

A more targeted, precision-medicine approach could enhance the clinical effectiveness of flavonoids like this compound. nih.gov This involves identifying specific biomarkers or genetic signatures in a particular disease that correlate with a response to the compound. nih.govresearchgate.net

Development of this compound as a Lead Compound for Drug Discovery

In drug discovery, a lead compound is a chemical entity with known pharmacological or biological activity that serves as a starting point for developing new drugs through chemical modification. tandfonline.comresearchgate.net This process, known as lead optimization, aims to improve potency, selectivity, and pharmacokinetic properties. tandfonline.comaacrjournals.org this compound has emerged as a promising lead compound in several therapeutic areas.

The fluorination of the flavonoid backbone, as seen in this compound, is a key strategy in medicinal chemistry to enhance metabolic stability and lipophilicity, potentially improving its drug-like properties. mdpi.commdpi.com Research has identified this compound as a valuable scaffold for the development of novel therapeutics:

Anticancer Agents: Studies have positioned this compound and its analogues as potential anticancer drugs. nih.gov It has been identified as a potential lead molecule targeting Cytochrome P450 1B1 (CYP1B1) in mammary cancer and as a ligand for Aurora Kinase B, an enzyme overexpressed in many cancers. mdpi.comresearchgate.net Computational studies suggest that analogues of this compound can be designed to bind more strongly to targets like Aurora Kinase B, and these optimized compounds could be advanced into in-vitro and in-vivo testing as future cancer drugs. researchgate.net

Neuromodulatory Agents: The 6-position on the flavone (B191248) structure is a critical determinant of its effect on γ-aminobutyric acid type A (GABA(A)) receptors, which are major targets for drugs treating anxiety and sleep disorders. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies have shown that this compound acts as a neutralizing modulator at the benzodiazepine (B76468) binding site of these receptors. nih.govmdpi.com This specific activity profile makes it an important lead structure for designing novel, selective modulators of GABA(A) receptors with potentially fewer side effects than traditional benzodiazepines. nih.govresearchgate.net

Investigation of Combination Therapies

A promising strategy in modern medicine is the use of combination therapies, where multiple drugs are administered together to enhance efficacy, reduce toxicity, or overcome drug resistance. koreamed.org Research suggests that flavonoids, including this compound, could be valuable components in such regimens.

The primary rationale for investigating this compound in combination therapies includes:

Synergistic Effects: The interaction between two or more drugs can lead to a total effect that is greater than the sum of the individual effects. koreamed.org Fluorinated flavonoids have been noted to exhibit synergistic effects with antibiotics. mdpi.comresearchgate.net One in-vitro study specifically investigating this compound found that in combination with penicillin, it could completely preclude the growth of certain bacteria. tandfonline.com This suggests a potential role as an adjuvant to conventional antibiotics, possibly helping to combat antimicrobial resistance.

Overcoming Drug Resistance: Cancer cells can develop resistance to chemotherapy drugs, a major obstacle in treatment. koreamed.org Combining natural products with conventional cytotoxic drugs like cisplatin (B142131) is an appealing strategy to overcome this challenge. koreamed.org While specific studies on this compound combined with chemotherapy are needed, the principle has been established with other flavonoids, which show potential in enhancing the anticancer activity of commercial drugs. koreamed.org

Future research should systematically evaluate this compound in combination with standard-of-care drugs for various conditions, particularly infections and cancer. Such studies would need to determine optimal ratios and scheduling to maximize synergy and minimize any potential adverse interactions.

Exploration of Novel Therapeutic Targets

Initial research has identified several distinct molecular targets for this compound, highlighting its potential to treat a range of diseases through different mechanisms of action. The exploration of these and other novel targets is a critical area for future investigation.

Known and potential therapeutic targets for this compound include:

| Target | Therapeutic Area | Description of Interaction | Supporting Reference(s) |

| Aurora Kinase B | Cancer | This compound and its analogues bind to Aurora Kinase B, a protein involved in cell division that is overexpressed in many tumors. Inhibition of this kinase can lead to cell death in cancer cells. | researchgate.net |

| GABA(A) Receptors | Neuroscience (e.g., Anxiety) | Acts as a neutralizing allosteric modulator at the benzodiazepine binding site of the GABA(A) receptor complex in the central nervous system. | nih.govmdpi.comresearchgate.net |

| Cytochrome P450 1B1 (CYP1B1) | Cancer (Breast) | Identified as a potential lead molecule that targets the CYP1B1 isozyme, which is involved in the metabolic activation of carcinogens. | mdpi.com |

| Aldose Reductase (rAR) | Diabetic Complications | In-vitro studies have shown that this compound can inhibit the recombinant aldose reductase enzyme. | researchgate.net |

| Human Rhinovirus 14 (HRV-14) | Antiviral | Showed antiviral activity against the HRV-14 virus strain in laboratory tests. | researchgate.net |

| β-Lactamase | Infectious Disease | Investigated for its ability to inhibit β-lactamase, an enzyme produced by bacteria that confers resistance to β-lactam antibiotics like penicillin. | tandfonline.com |

Further research should aim to validate these interactions through more extensive preclinical studies and explore other potential targets. A broader understanding of the molecular pathways modulated by this compound will be essential for identifying its full therapeutic potential and for the development of targeted, mechanism-based therapies. nih.gov

Q & A

Q. What are the established synthetic pathways for 6-Fluoroflavone, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the fluorine substituent. To optimize yield, researchers should systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) frameworks. Purification via column chromatography with gradient elution or recrystallization in ethanol/water mixtures can enhance purity. Detailed characterization via / NMR and HPLC-MS is critical for validation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) and / NMR are essential for structural confirmation. Fluorine-specific techniques like NMR can resolve positional isomerism. Purity assessment requires HPLC with UV detection (λ = 254–280 nm) and diode-array detectors to identify co-eluting impurities. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. What are the key considerations for designing in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer: Select cell lines with relevant target receptors (e.g., estrogen receptors for flavonoid studies). Include positive controls (e.g., quercetin for antioxidant assays) and vehicle controls to isolate compound-specific effects. Use dose-response curves (0.1–100 µM) to calculate IC/EC values. Ensure reproducibility by adhering to standardized protocols like OECD guidelines .

Q. How can researchers ensure the stability of this compound in experimental storage conditions?

Methodological Answer: Conduct accelerated stability studies under varying pH (3–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC every 24–72 hours. Use argon-purged vials and amber glassware to mitigate oxidative and photolytic degradation. Long-term stability (>6 months) requires lyophilization and storage at -80°C .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action across studies be reconciled?

Methodological Answer: Perform meta-analyses to identify confounding variables (e.g., cell type, assay duration, solvent used). Validate findings using orthogonal methods: combine knockdown/knockout models (CRISPR/Cas9) with molecular docking simulations to confirm target binding. Address publication bias by including negative results in supplementary materials .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in vivo?

Methodological Answer: Use -radiolabeled this compound in rodent models to track metabolite distribution. Combine LC-MS/MS with stable isotope tracing to identify phase I/II metabolites. Compare pharmacokinetic profiles in wild-type vs. CYP450 knockout models to delineate enzyme-specific metabolism .

Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

Methodological Answer: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity based on substituent electronegativity and steric effects. Molecular dynamics simulations (e.g., GROMACS) can assess binding stability to target proteins. Validate predictions via parallel synthesis and high-throughput screening .

Q. What experimental frameworks are recommended for assessing off-target effects of this compound?

Methodological Answer: Use proteome-wide affinity chromatography (Chemoproteomics) to identify unintended protein interactions. Pair this with transcriptomic analysis (RNA-seq) to detect downstream gene expression changes. Validate findings in 3D organoid models to mimic physiological complexity .

Q. How should researchers address batch-to-batch variability in this compound samples during large-scale studies?

Methodological Answer: Implement strict QC protocols: NMR purity >95%, HPLC area % >98%, and residual solvent analysis (GC-MS). Use statistical process control (SPC) charts to monitor synthetic consistency. Collaborate with multiple suppliers to cross-validate material properties .

Q. What methodologies are critical for evaluating this compound’s environmental impact in ecotoxicological studies?

Methodological Answer: Conduct OECD 201/202 algal/daphnia acute toxicity assays at environmentally relevant concentrations (ng/L–µg/L). Use LC and NOEC (No Observed Effect Concentration) metrics. For bioaccumulation potential, measure log (octanol-water partition coefficient) and perform fugacity modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.